Suc-Ala-Pro-Ala-pNA
Description
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Structure
3D Structure
Properties
CAS No. |
72682-79-2 |
|---|---|
Molecular Formula |
C21H27N5O8 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H27N5O8/c1-12(19(30)24-14-5-7-15(8-6-14)26(33)34)23-20(31)16-4-3-11-25(16)21(32)13(2)22-17(27)9-10-18(28)29/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,22,27)(H,23,31)(H,24,30)(H,28,29)/t12-,13-,16-/m0/s1 |
InChI Key |
NRPFSJAQJJYJLT-XEZPLFJOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Contextualizing Synthetic Peptide Chromogenic Substrates in Enzymology Research
The study of enzymes, or enzymology, heavily relies on the ability to measure their catalytic activity. Synthetic peptide chromogenic substrates are a class of compounds designed for this purpose. haemochrom.detandfonline.com These molecules mimic the natural substrates of enzymes but are engineered to produce a measurable signal, typically a change in color, upon cleavage. haemochrom.de
A typical synthetic chromogenic substrate consists of a short peptide sequence that is recognized by a specific protease, linked to a chromophore (a color-producing group) like p-nitroaniline (pNA). haemochrom.detandfonline.com When the enzyme cleaves the peptide bond, the chromophore is released, resulting in a colored product that can be quantified using a spectrophotometer. haemochrom.de The rate of color development is directly proportional to the enzyme's activity. tandfonline.com This method offers a significant advantage over older techniques by providing a continuous and easily quantifiable measure of enzyme kinetics.
The specificity of these substrates is a key factor in their utility. haemochrom.de By designing peptide sequences that are preferentially cleaved by a particular enzyme, researchers can selectively study the activity of that enzyme even in a complex mixture of proteins. oup.com This has been instrumental in the study of various enzyme classes, including serine proteases, which are involved in numerous physiological processes. oup.com
The Role of Suc Ala Pro Ala Pna in Advancing Protease Biochemistry
Suc-Ala-Pro-Ala-pNA, with its full chemical name Succinyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide, is a prominent example of a synthetic chromogenic substrate. peptide.co.jp It is particularly recognized as a substrate for elastase, a type of serine protease. peptide.co.jppeptanova.de Elastases are enzymes that break down elastin, a key protein in connective tissues.
The mechanism of action for this compound involves the enzymatic hydrolysis of the peptide bond between the C-terminal alanine (B10760859) and the p-nitroanilide group. This cleavage releases p-nitroaniline, a yellow-colored compound, which can be detected spectrophotometrically, typically at a wavelength of 405 nm. The succinyl group at the N-terminus of the peptide enhances its solubility in aqueous solutions, making it well-suited for biochemical assays.
The specificity of this compound for elastase allows for detailed investigations into the enzyme's activity and inhibition. Researchers can use this substrate to determine kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide fundamental information about the enzyme's catalytic efficiency and its affinity for the substrate.
Overview of Academic Research Trajectories for Suc Ala Pro Ala Pna
Principles of Solid-Phase Peptide Synthesis for this compound
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of the peptide backbone of this compound. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com20.210.105 The general workflow of SPPS for this tetrapeptide begins with the anchoring of the C-terminal amino acid, Alanine (B10760859), to the solid support. The synthesis then proceeds in the C-to-N direction, with the sequential coupling of Proline and then another Alanine. bachem.com
A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. The α-amino group of each incoming amino acid is temporarily protected, most commonly with the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. lsu.edupeptide.com This protecting group is removed before the coupling of the next amino acid. The side chains of amino acids, if reactive, are protected with more stable groups that are only removed at the final cleavage step.
The coupling reaction, which forms the peptide bond, is facilitated by activating agents. A common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. 20.210.105 More advanced coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently employed to ensure high coupling efficiency. google.comnih.gov
Each cycle of deprotection, washing, and coupling is repeated until the full peptide sequence (Ala-Pro-Ala) is assembled on the resin. The solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, which is a major advantage of SPPS over solution-phase synthesis. lsu.edupeptide.com
Strategic Incorporation of the N-Terminal Succinyl Moiety in this compound Synthesis
The N-terminal succinyl group is a key feature of this compound, enhancing its solubility in aqueous buffers used for enzymatic assays. This modification is typically performed as the final step on the fully assembled peptide while it is still attached to the solid support.
After the final Alanine residue is coupled and its N-terminal Fmoc group is removed, the free amino group of the peptide-resin is acylated using succinic anhydride (B1165640). google.comacs.org The reaction is generally carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a base such as pyridine (B92270) or diisopropylethylamine (DIEA) to facilitate the reaction. acs.org An excess of succinic anhydride is used to drive the reaction to completion. lsu.edu This straightforward acylation step effectively caps (B75204) the N-terminus of the peptide with the desired succinyl moiety.
In an alternative approach known as inverse solid-phase synthesis, the synthesis can be initiated from a resin that has been pre-functionalized with a succinyl group. google.comgoogle.com In this "N-to-C" directed synthesis, the succinylated resin provides the starting point for the sequential addition of amino acid esters. google.comnih.gov
| Component | Reagent/Method | Purpose | Reference |
|---|---|---|---|
| Solid Support | Wang resin, Rink Amide resin, 2-chlorotrityl chloride resin | Insoluble polymer for peptide assembly | nih.govresearchgate.net |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary protection of the amino terminus | lsu.edupeptide.com |
| Coupling Reagents | DCC/HOBt, HBTU, HATU | Activation of carboxyl groups for peptide bond formation | 20.210.105google.comnih.gov |
| N-Terminal Modification | Succinic anhydride | Introduction of the succinyl group for enhanced solubility | google.comacs.org |
| C-Terminal Modification | p-Nitroaniline (via various strategies) | Introduction of the chromogenic reporter group | nih.govbmc-rm.orgosti.gov |
C-Terminal p-Nitroanilide Conjugation Techniques for this compound
The conjugation of p-nitroanilide (pNA) to the C-terminus of the peptide presents a significant synthetic challenge due to the low nucleophilicity of the amino group of pNA. nih.gov Direct coupling of pNA to the C-terminal carboxyl group of the peptide is often inefficient. To overcome this, several advanced strategies have been developed.
One effective method involves synthesizing the peptide as a p-aminoanilide derivative first, followed by a post-synthetic oxidation step. researchgate.netbmc-rm.org In this approach, a resin such as 2-chlorotrityl chloride is derivatized with p-phenylenediamine. researchgate.net The peptide is then assembled on this modified resin using standard Fmoc chemistry. After the peptide chain is complete and the N-terminus is succinylated, the peptide p-aminoanilide is cleaved from the resin. The final step is the mild oxidation of the p-aminoanilide to the corresponding p-nitroanilide using reagents like a mixture of potassium sulfate (B86663) and persulfate or Oxone®. researchgate.netbmc-rm.org
Another innovative strategy utilizes an aryl hydrazine (B178648) solid support. osti.govresearchgate.net The peptide is assembled on this resin, and upon completion, the resulting peptide hydrazide is activated by mild oxidation (e.g., with N-bromosuccinimide). This generates a highly reactive acyl diazene (B1210634) intermediate on the resin, which can then efficiently react with the weakly nucleophilic pNA. osti.gov This method avoids the need for post-cleavage modifications and is compatible with a wide range of amino acids. osti.govresearchgate.net
A third approach involves the use of a resin pre-loaded with a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govcapes.gov.br This analog is first coupled to a standard resin like Wang or Rink Amide resin. nih.gov The peptide is then synthesized directly onto this modified support. This circumvents the difficult coupling of pNA and allows for a more streamlined solid-phase synthesis of the chromogenic peptide substrate. nih.gov
Design and Synthesis of Structurally Modified this compound Analogs for Enhanced Specificity
The design and synthesis of structurally modified analogs of this compound are crucial for probing the substrate specificity of proteases and for developing more selective enzyme inhibitors. Modifications often focus on the amino acid residues, particularly at the P1 position (the amino acid adjacent to the scissile bond), as this is a primary determinant of enzyme specificity.
For example, the enzymatic activities of Suc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Pro-Ala-pNA have been compared on a solid-phase resin to assess the steric and spatial requirements for enzyme hydrolysis. nih.gov The replacement of Alanine at the P1 position with Valine, a more hydrophobic residue, can significantly alter the substrate's affinity and turnover rate by different proteases.
Furthermore, the synthesis of pseudopeptide analogs, where a peptide bond is replaced with a non-hydrolyzable mimic, has been explored to create potent enzyme inhibitors. For instance, based on the related substrate Suc-Ala-Ala-Pro-Phe-pNA, a transition-state analogue inhibitor was designed by incorporating a Glyψ(PO₂Et-N)Pro motif. nih.gov This modification, which mimics the tetrahedral transition state of peptide bond hydrolysis, resulted in a selective inhibitor of human cyclophilin hCyp-18. nih.gov Such synthetic endeavors highlight how systematic structural modifications of the parent compound can lead to valuable tools for studying enzyme mechanisms and for the development of targeted therapeutics.
| Analog | Modification | Purpose | Reference |
|---|---|---|---|
| Suc-Ala-Ala-Pro-Val-pNA | P1 residue changed from Ala to Val | To study the influence of P1 hydrophobicity on enzyme kinetics | nih.gov |
| Suc-Ala-Glyψ(PO₂Et-N)Pro-Phe-pNA | Incorporation of a phosphonamidate transition-state mimic | To design a selective enzyme inhibitor | nih.gov |
| Phe-Val-Pro-Arg-Anb(5,2)-NH₂ | Different peptide sequence and pNA analog | To develop more active trypsin substrates through a combinatorial approach | capes.gov.br |
Molecular Mechanism of Protease-Catalyzed Hydrolysis of this compound
The hydrolysis of this compound by proteases, especially serine proteases like elastase, follows a well-established catalytic mechanism. The process begins with the binding of the substrate to the active site of the enzyme. The specificity of this binding is determined by the interaction between the amino acid residues of the substrate and the corresponding binding pockets (subsites) of the enzyme.
For serine proteases, the hydrolysis is facilitated by a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues. evitachem.com The reaction proceeds through a two-step process: acylation and deacylation. pnas.org
Acylation: The serine residue in the active site, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the peptide bond between alanine and p-nitroaniline (pNA). pnas.org This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the peptide bond and the release of the C-terminal fragment, p-nitroaniline. pnas.org This leaves the N-terminal part of the substrate, Suc-Ala-Pro-Ala, covalently attached to the enzyme as an acyl-enzyme intermediate. pnas.org
Deacylation: A water molecule, activated by the histidine residue, then attacks the acyl-enzyme intermediate. pnas.org This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down, releasing the N-terminal fragment of the substrate and regenerating the free enzyme. pnas.org
Quantitative Spectrophotometric Analysis of p-Nitroaniline Release from this compound
The enzymatic cleavage of this compound is conveniently monitored by measuring the release of p-nitroaniline (pNA). This chromogenic leaving group has a distinct yellow color in solution and exhibits a strong absorbance at a specific wavelength, allowing for the quantitative analysis of enzyme activity. evitachem.comvulcanchem.com
Optimized Spectroscopic Parameters for this compound Hydrolysis Monitoring
The spectrophotometric detection of pNA released from this compound is a standard method for assaying protease activity. caymanchem.com The optimal wavelength for monitoring this reaction is typically around 405 nm to 410 nm. smolecule.comnih.gov At this wavelength, the product, pNA, has a significant molar extinction coefficient, while the substrate shows minimal absorbance, thus providing a clear signal proportional to the amount of product formed.
Factors such as pH and buffer composition can influence the absorbance spectrum of pNA. Therefore, it is crucial to maintain consistent and optimized reaction conditions for accurate and reproducible measurements. smolecule.com The molar extinction coefficient (ε) for pNA under specific assay conditions (e.g., pH 7.8) is a critical parameter for converting the rate of absorbance change into the rate of product formation. nih.gov For instance, a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ at 410 nm is commonly used. nih.gov
| Parameter | Value | Source |
| Detection Wavelength (λmax) | 405 nm - 410 nm | smolecule.comnih.gov |
| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | nih.gov |
| Optimal pH for some proteases | 7.0 - 9.0 | nih.gov |
Real-Time Kinetic Monitoring and Reaction Progress Curve Analysis of this compound Cleavage
The hydrolysis of this compound can be monitored in real-time using a spectrophotometer. The increase in absorbance at the optimal wavelength is recorded over time, generating a reaction progress curve. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction, where the substrate concentration is not yet limiting.
Analysis of the reaction progress curve provides valuable information about the enzyme's activity. The initial velocity is directly proportional to the enzyme concentration and is a key parameter in determining the kinetic constants of the enzyme. For accurate determination of initial velocities, it is essential to use substrate concentrations that are appropriate for the enzyme being studied, often around the Michaelis constant (Km) value. nih.gov
Determination of Steady-State Kinetic Parameters for this compound
Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. This allows for the determination of key kinetic parameters that describe the efficiency of the enzyme.
Michaelis-Menten Kinetics: Km and Vmax Derivations for this compound
The relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation:
v₀ = (Vmax * [S]) / (Km + [S])
Here, Vmax is the maximum reaction velocity achieved at saturating substrate concentrations, and Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. researchgate.net Km is an inverse measure of the substrate's binding affinity to the enzyme. nih.gov
To determine Km and Vmax for the hydrolysis of this compound, initial velocities are measured at various substrate concentrations. nih.gov These data are then fitted to the Michaelis-Menten equation or plotted using linear transformations like the Lineweaver-Burk or Hanes-Woolf plots. nih.gov For example, in a study of a serine protease from Monacrosporium cystosporium, the Km for the related substrate N-Suc-Ala-Ala-Pro-Phe-pNA was found to be 1.67 x 10⁻⁴ M. nih.gov Another study on α-chymotrypsin reported a Ks (a parameter related to Km) of 0.1 mM for Suc-Ala-Ala-Pro-Phe-pNA. researchgate.netnih.gov
| Enzyme | Substrate | Km (M) | Vmax (OD/time) | Source |
| Monacrosporium cystosporium Protease | N-Suc-Ala-Ala-Pro-Phe-pNA | 1.67 x 10⁻⁴ | 0.6071 OD₄₁₀/30s | nih.gov |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 x 10⁻³ (Ks) | - | researchgate.netnih.gov |
| Recombinant rPpiC protein | Suc-Ala-Ala-Pro-Phe-pNA | 1.6014 x 10⁻⁶ | 0.8187 µmoles/min | researchgate.net |
Catalytic Efficiency (kcat/Km) Assessment for this compound Substrate Turnover
The catalytic efficiency of an enzyme is best described by the specificity constant, kcat/Km . kcat , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
The kcat/Km ratio is a second-order rate constant that reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. It is a crucial parameter for comparing the substrate specificity of an enzyme or the efficiency of different enzymes. For instance, α-chymotrypsin-catalyzed hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA showed a kcat (represented as k₂) of 98 s⁻¹. researchgate.netnih.gov In another example, a Serratia peptidase exhibited a lower catalytic efficiency (kcat/Km) for succinyl-Ala-Ala-Pro-Phe-pNA compared to proteinase K, due to a fivefold higher Km, even though its kcat was higher. nih.gov
| Enzyme | Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) | Source |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 98 (k₂) | 0.1 x 10⁻³ (Ks) | 9.8 x 10⁵ | researchgate.netnih.gov |
| Serratia Peptidase (SPRK) | succinyl-Ala-Ala-Pro-Phe-pNA | - | Higher than PRK | Lower than PRK | nih.gov |
Elucidation of Enzyme Substrate Specificity Using this compound
This compound is instrumental in elucidating the substrate specificity of various proteases, particularly serine proteases. smolecule.comevitachem.com By acting as a specific substrate, it allows researchers to probe the structural and chemical requirements of an enzyme's active site.
The structure of this compound is designed to probe the S1 subsite of proteases. The P1 position, occupied by alanine in this substrate, is a key determinant for recognition and cleavage by many proteases. upenn.edu Studies have shown that enzymes with a preference for small, neutral amino acids at the P1 position will efficiently hydrolyze this substrate. tandfonline.com For instance, a cysteine protease from asparagus stems has been shown to hydrolyze substrates with alanine at the P1 position. tandfonline.com
To gain a more comprehensive understanding of an enzyme's substrate preference, the hydrolysis of this compound is often compared with that of a series of related peptide-pNA substrates. researchgate.net In these studies, the amino acid at the P1 position is systematically varied to determine the enzyme's preference for different residues.
For example, a study on human cathepsin G used a series of tetrapeptide p-nitroanilide substrates with the general formula Suc-Ala-Ala-Pro-Aaa-pNA, where "Aaa" represents different amino acids. researchgate.net This approach allowed for the mapping of the S1 binding pocket of the enzyme, revealing a dual specificity for both trypsin-like (Lys, Arg) and chymotrypsin-like (Phe, Leu) residues. researchgate.net Similarly, research on human pancreatic elastase 2 utilized a range of peptide p-nitroanilides to demonstrate its preference for medium to large hydrophobic side chains at the P1 position. nih.gov
Comparative studies have also highlighted the importance of amino acids in other positions (P2, P3, P4) for substrate recognition and catalysis. For instance, the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by α-chymotrypsin was found to be significantly more efficient than that of shorter substrates like Suc-Phe-pNA, indicating the importance of subsite interactions for catalysis. researchgate.net
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | 98 | 9.8 x 10⁵ | researchgate.net |
| α-Chymotrypsin | Suc-Ala-Phe-pNA | 4 | 0.9 | 2.25 x 10² | researchgate.net |
| α-Chymotrypsin | Suc-Phe-pNA | 1 | 0.04 | 40 | researchgate.net |
| Human Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | N/A | N/A | High | researchgate.net |
| Human Cathepsin G | Suc-Ala-Ala-Pro-Lys-pNA | N/A | N/A | High | researchgate.net |
| Human Pancreatic Elastase 2 | Suc-Ala-Ala-Pro-Leu-pNA | N/A | N/A | High | nih.gov |
| Human Pancreatic Elastase 2 | Suc-Ala-Ala-Pro-Met-pNA | N/A | N/A | High | nih.gov |
Mapping Protease Active Site Substrate Preferences with this compound
Biophysical Influences on this compound Hydrolysis Rates
The rate of enzymatic hydrolysis of this compound is significantly influenced by various biophysical factors, including pH, temperature, and the ionic environment. smolecule.com Understanding these influences is critical for optimizing assay conditions and for gaining insights into the enzyme's stability and catalytic mechanism.
The enzymatic cleavage of this compound is highly dependent on both pH and temperature. Each enzyme exhibits an optimal pH and temperature at which its catalytic activity is maximal.
The pH optimum reflects the ionization state of critical amino acid residues in the enzyme's active site. researchgate.net For many proteases that cleave this compound, the optimal pH is in the neutral to alkaline range. jmb.or.krnih.gov For example, a thermostable alkaline protease from Thermoactinomyces sp. E79 displayed an optimum pH of 9.0 for the hydrolysis of a similar substrate. jmb.or.kr Similarly, a chymotrypsin-like serine protease from Bacillus clausii GMBAE 42 showed an optimal pH of 11.3 for its activity. nih.gov
Temperature also plays a crucial role, with enzyme activity generally increasing with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. nih.gov Thermostable proteases, for instance, can maintain their activity at elevated temperatures. The protease from Thermoactinomyces sp. E79 had an optimum temperature of 70°C. jmb.or.kr
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Source |
|---|---|---|---|---|
| Thermoactinomyces sp. E79 | Hammarsten casein | 9.0 | 70 | jmb.or.kr |
| Bacillus clausii GMBAE 42 | N-Suc-Ala-Ala-Pro-Phe-pNA | 11.3 | 60 | nih.gov |
| Tannerella forsythia (Mirolase) | N-Suc-Ala-Ala-Pro-Phe-pNA | 9.5 | 37 (assay temperature) | nih.gov |
| Serratia sp. (SPRK) | succinyl-Ala-Ala-Pro-Phe-pNA | Broad optimum | Higher than Proteinase K | nih.gov |
The ionic strength and the specific ions present in the buffer can significantly affect the enzymatic hydrolysis of this compound. nih.govpnas.orgnih.govportlandpress.com These factors can influence the enzyme's conformation, stability, and substrate binding.
The composition of the buffer itself can impact measured activity. For instance, the activity of mirolase from Tannerella forsythia was observed to vary at the same pH when different buffer systems (HEPES, MOPS, Tris) were used, which was attributed to the different ionic strengths of the buffers. nih.gov
The presence of specific metal ions can also modulate enzyme activity. Some enzymes require metal ions as cofactors for their activity, while others can be inhibited by them. For example, the activity of a protease from Serratia sp. was found to be considerably more labile upon the removal of calcium ions. nih.gov In contrast, a study on prolyl endopeptidases was conducted in PBS buffer, indicating the importance of a specific ionic environment for their activity. pnas.org The choice of buffer and the control of the ionic environment are therefore critical considerations for obtaining reliable and reproducible kinetic data.
Diverse Applications of Suc Ala Pro Ala Pna in Advanced Enzymology Research
Characterization of Specific Protease Families Utilizing Suc-Ala-Pro-Ala-pNA
The unique structure of this compound allows for its use in the characterization of a range of protease families, each with distinct substrate specificities.
Serine Proteases (e.g., Chymotrypsin (B1334515), Cathepsin G, Subtilisin)
This compound and its analogs are widely employed to investigate the kinetics and specificity of serine proteases. While chymotrypsin and cathepsin G readily cleave substrates with hydrophobic residues like phenylalanine at the P1 position (e.g., Suc-Ala-Ala-Pro-Phe-pNA), their activity on this compound provides a baseline for understanding substrate specificity. chemicalbook.com For instance, studies on subtilisin Carlsberg have utilized a variety of similar substrates to map its active site preferences. nih.gov The hydrolysis of Suc-Ala-Ala-Pro-Ala-pNA by these enzymes, although sometimes less efficient than with their preferred substrates, is crucial for comparative kinetic analyses. nih.gov
Prolyl Endopeptidases
Prolyl endopeptidases (PEPs) represent a key class of enzymes that specifically cleave peptide bonds on the C-terminal side of proline residues. This compound serves as a substrate to detect and characterize the activity of PEPs. medchemexpress.commedchemexpress.com The hydrolysis of the Pro-Ala bond in this substrate is a hallmark of PEP activity. Research has shown that different prolyl endopeptidases exhibit varying kinetic parameters for this compound, reflecting differences in their catalytic efficiency and substrate affinity. nih.gov For example, a comparative study of prolyl endopeptidases from different bacterial sources revealed distinct kcat and KM values for this substrate, highlighting its utility in differentiating between closely related enzymes. nih.gov
Elastase Family Enzymes (e.g., Human Neutrophil Elastase)
The elastase family of serine proteases, particularly human neutrophil elastase (HNE), is known to cleave substrates with small, neutral amino acids like alanine (B10760859) or valine at the P1 position. nih.govnih.gov Consequently, this compound is an effective substrate for assaying HNE activity. researchgate.net Research has demonstrated that the rate of hydrolysis of Suc-Ala-Ala-Pro-Ala-pNA by HNE is significant, making it a valuable tool for studying the enzyme's kinetics and for screening potential inhibitors. nih.govresearchgate.net The substrate has been incorporated into biosensors for the detection of HNE, where the release of p-nitroaniline from a cellulose-conjugated form of the substrate provides a colorimetric signal. researchgate.net
Novel Proteases from Diverse Biological Systems (e.g., from Cucurbita ficifolia seeds, Thermoplasma volcanium, Aspergillus fumigatus, yeast mutants)
This compound and its analogs have been instrumental in the discovery and characterization of novel proteases from a wide array of biological sources. For example, a serine protease from the seeds of Cucurbita ficifolia was found to hydrolyze a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA. ucp.ptresearchgate.net A thermostable signal peptide peptidase from the archaeon Thermoplasma volcanium also demonstrated activity against this substrate. nih.gov Furthermore, studies on yeast mutants have utilized Suc-Ala-Ala-Pro-Phe-pNA to identify new proteolytic activities. bioscience.co.uk An elastolytic enzyme from Streptomyces sp. P-3, termed SEL, efficiently hydrolyzes Suc-Ala-Ala-Pro-Ala-pNA, exhibiting a significantly higher catalytic efficiency (kcat/Km) for this substrate compared to subtilisin YaB. nih.gov
Table 1: Kinetic Parameters of Various Proteases with this compound and Analogs
| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |
|---|---|---|---|---|---|
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | - | - | chemicalbook.commedchemexpress.com |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.06 | - | - | chemicalbook.com |
| Subtilisin Carlsberg | Suc-Ala-Ala-Pro-Phe-pNA | 0.334 | 646 | 1,934,132 | uniprot.org |
| FM Prolyl Endopeptidase | Suc-Ala-Pro-pNA | 1.3 ± 0.2 | 310 ± 20 | 238,461 | nih.gov |
| MX Prolyl Endopeptidase | Suc-Ala-Pro-pNA | 0.55 ± 0.08 | 280 ± 20 | 509,091 | nih.gov |
| SC Prolyl Endopeptidase | Suc-Ala-Pro-pNA | 0.9 ± 0.1 | 320 ± 20 | 355,556 | nih.gov |
| Streptomyces sp. P-3 SEL | Suc-Ala-Ala-Pro-Ala-pNA | - | - | 121-fold higher than Subtilisin YaB | nih.gov |
Investigation of Protease Inhibition Mechanisms with this compound
The hydrolysis of this compound by specific proteases provides a robust system for studying the mechanisms of protease inhibitors. By measuring the reduction in the rate of p-nitroaniline release in the presence of an inhibitor, researchers can determine the inhibitor's potency and mode of action.
High-Throughput Screening Methodologies for Protease Inhibitors Targeting this compound Hydrolysis
The colorimetric nature of the assay using this compound and its analogs makes it highly amenable to high-throughput screening (HTS) for the discovery of novel protease inhibitors. bioscience.co.uk These assays can be automated in microplate formats, allowing for the rapid testing of large compound libraries. google.com The simplicity and reproducibility of the assay are critical for identifying lead compounds that can be further developed into therapeutic agents. chemimpex.com For example, HTS campaigns targeting the inhibition of human neutrophil elastase often utilize substrates like Suc-Ala-Ala-Pro-Ala-pNA or similar sequences to identify potent and selective inhibitors from chemical libraries. d-nb.info
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide |
| Suc-Ala-Ala-Pro-Phe-pNA | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide |
| pNA | p-nitroaniline |
| HNE | Human Neutrophil Elastase |
| PEP | Prolyl Endopeptidase |
| SEL | Streptomycetes Elastase |
Quantitative Analysis of Inhibitor Potency and Binding Affinity for this compound
The use of this compound is fundamental in the quantitative evaluation of protease inhibitors. By measuring the rate of substrate hydrolysis in the presence of varying inhibitor concentrations, researchers can determine key parameters that define an inhibitor's efficacy.
Detailed research findings indicate that the primary metrics for inhibitor potency, the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), are commonly determined through enzyme kinetic assays employing this substrate. researchgate.netfrontiersin.org The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is typically determined by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations. frontiersin.org For a more fundamental measure of binding affinity, the inhibition constant (Kᵢ) is calculated. nih.gov The Kᵢ value describes the reversible binding between the enzyme and the inhibitor and represents the concentration of inhibitor that would occupy half of the enzyme's active sites at equilibrium. nih.gov These values are crucial for comparing the effectiveness of different inhibitors and for structure-activity relationship (SAR) studies in drug development. For instance, assays using similar peptidyl-pNA substrates have been successfully employed to determine the apparent Kᵢ of novel inhibitors against enzymes like Pin1. nih.gov
Table 1: Parameters for Quantifying Inhibitor Potency
| Parameter | Description | Method of Determination |
|---|---|---|
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | Plotting percent inhibition vs. inhibitor concentration. frontiersin.org |
| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Derived from kinetic data, often using methods like the Cheng-Prusoff equation or by analyzing reaction progress curves. nih.gov |
| k_inact_ | The maximum rate of enzyme inactivation by an irreversible inhibitor. | Determined from time-dependent inhibition assays. nih.gov |
Mechanistic Classification of Protease Inhibitors Affecting this compound Cleavage
Understanding how an inhibitor functions is as important as knowing its potency. Kinetic studies with this compound allow for the mechanistic classification of protease inhibitors. Protease inhibitors are broadly categorized based on their mode of interaction with the enzyme and substrate. researchgate.net The primary classifications include competitive, non-competitive, uncompetitive, and irreversible inhibition.
The mechanism of inhibition can be elucidated by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity). researchgate.net This is often visualized using double-reciprocal plots, such as the Lineweaver-Burk plot. researchgate.net
Competitive inhibitors bind to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.
Non-competitive inhibitors bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vₘₐₓ without affecting Kₘ.
Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vₘₐₓ and apparent Kₘ.
Irreversible inhibitors , often mechanism-based, form a stable, covalent bond with the enzyme, permanently inactivating it. researchgate.net
Table 2: Mechanistic Classification of Inhibitors and Their Effect on Kinetic Parameters
| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site. | Increases | Unchanged |
| Non-competitive | Inhibitor binds to an allosteric site. | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds to the enzyme-substrate complex. | Decreases | Decreases |
| Irreversible | Inhibitor covalently binds to the enzyme. | N/A | Decreases (effectively) |
Evaluation of Specific Inhibitors (e.g., Amastatin, Actinonin) on this compound Amidolytic Activity
Specific inhibitors have been evaluated for their effects on the cleavage of this compound and structurally similar substrates. Amastatin and Actinonin are well-characterized protease inhibitors. nih.govresearchgate.net Research on human seminal plasma enzymes demonstrated that both Amastatin and Actinonin exhibited potent inhibitory effects on the amidolytic activity towards the closely related substrate, Suc-Ala-Ala-Pro-Leu-pNA. nih.govresearchgate.net The enzyme responsible was identified not as an elastase-like metalloproteinase but as an acyl amidase-like leucine (B10760876) aminopeptidase, and its activity was completely abolished by Amastatin. nih.gov These findings highlight the utility of such substrates in screening for and characterizing the activity of specific inhibitors against their target enzymes.
Table 3: Effect of Specific Inhibitors on Amidolytic Activity
| Inhibitor | Target Enzyme Class | Substrate Used in Study | Observed Effect | Reference |
|---|---|---|---|---|
| Amastatin | Aminopeptidase | Suc-Ala-Ala-Pro-Leu-pNA | Strong inhibition; activity completely abolished. | nih.govresearchgate.net |
| Actinonin | Metalloproteinase | Suc-Ala-Ala-Pro-Leu-pNA | Strong inhibitory effect. | nih.govresearchgate.net |
Deeper Insights into Enzyme Catalytic Mechanisms via this compound Studies
Beyond inhibitor screening, this compound and its analogs are invaluable probes for dissecting the fundamental catalytic mechanisms of proteases. These substrates allow for detailed investigations into how enzymes achieve their remarkable speed and specificity.
Structural and Mechanistic Elucidation of Peptide Bond Cleavage in Proteases
The hydrolysis of this compound provides a model system for studying the intricate process of peptide bond cleavage. For serine proteases, the generally accepted mechanism involves the enzyme binding the substrate to form a Michaelis complex. mdpi.com This is followed by a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (the Ala-pNA bond in this case) by a highly reactive serine residue in the enzyme's active site. This attack is facilitated by a catalytic triad (B1167595) of amino acids (typically Asp-His-Ser) and results in the formation of a transient, high-energy tetrahedral intermediate. mdpi.com The subsequent collapse of this intermediate leads to the cleavage of the peptide bond, release of the p-nitroaniline product, and formation of an acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release the rest of the substrate and regenerate the free enzyme. mdpi.com Studies using substrates like Suc-Ala-Ala-Pro-Xxx-pNA have shown how factors like pH can influence these steps by altering the protonation state of key catalytic residues, such as the catalytic histidine. nih.gov
Role of Enzyme Conformational Dynamics and Interdomain Interactions in this compound Processing
Enzymes are not static structures; their internal motions and conformational flexibility are often crucial for their function. nih.gov Studies using substrates similar to this compound have revealed that substrate binding can induce significant conformational changes within the enzyme. nih.gov These dynamics are essential throughout the catalytic cycle. nih.gov For instance, research on prolyl endopeptidases using Suc-Ala-Pro-pNA demonstrated that the binding of a substrate can cause the opening of an interface between enzyme domains to allow the substrate access to the active site. nih.gov This interdomain movement is critical for both catalysis and specificity. nih.gov Furthermore, investigations into subtilisin with the substrate Suc-Ala-Ala-Pro-Phe-pNA showed a direct link between the enzyme's structural dynamics and its catalytic turnover rate (k_cat_), suggesting that a certain level of protein mobility is required for optimal function. nih.gov
Understanding Substrate Recognition and Binding Site Architectures Through this compound Interaction
The specificity of a protease is determined by how well its active site accommodates the amino acid sequence of a substrate. The interaction between this compound and a protease is a model for understanding this molecular recognition. The substrate's peptide sequence (P3-P2-P1) fits into corresponding pockets (S3-S2-S1) in the enzyme's active site, a concept described by the Schechter-Berger nomenclature. In this substrate, the sequence is Ala(P3)-Pro(P2)-Ala(P1). The nature of the P1 residue is often the primary determinant of specificity. nih.govnih.gov
Kinetic studies using a panel of Suc-Ala-Ala-Pro-Xaa-pNA substrates, where Xaa is varied, have been instrumental in mapping the P1 preference of different proteases. nih.gov For example, chymotrypsin C (CTRC) shows a distinctively high activity for substrates with a Leucine at the P1 position, which explains its specific cleavage of trypsinogen. nih.gov Conversely, other chymotrypsins and elastases have different preferences, cleaving most efficiently after large hydrophobic (Phe, Tyr) or small aliphatic (Ala, Val) residues, respectively. nih.gov The binding of the substrate is not limited to the active site cleft; interactions with residues far from the catalytic site can also play a crucial role in stabilizing the enzyme-substrate complex and ensuring proper orientation for cleavage. nih.gov This detailed understanding of binding site architecture is essential for designing specific inhibitors and engineering enzymes with novel properties.
Table 4: P1 Specificity of Various Human Pancreatic Proteases
| Enzyme | Preferred P1 Residue(s) | Substrate Type | Reference |
|---|---|---|---|
| Chymotrypsin C (CTRC) | Leucine (Leu) | Suc-Ala-Ala-Pro-Xaa-pNA | nih.gov |
| Chymotrypsin B1/B2 | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | Suc-Ala-Ala-Pro-Xaa-pNA | nih.gov |
| Elastase 2A (ELA2A) | Alanine (Ala), Valine (Val), Leucine (Leu), Methionine (Met) | Suc-Ala-Ala-Pro-Xaa-pNA | nih.gov |
| Prolyl Endopeptidase (PEP) | Proline (Pro) | Suc-Ala-Pro-pNA | nih.gov |
Contributions of this compound to Protein Folding and Isomerization Research
Utility in Coupled Assays for Peptidyl Prolyl cis-trans Isomerase (PPIase) Activity
The activity of PPIases is commonly measured using a coupled assay system, most often involving the protease α-chymotrypsin. The principle of this assay relies on the stereospecificity of chymotrypsin, which can only cleave the peptide bond C-terminal to an amino acid (like phenylalanine in many standard substrates) when the preceding Xaa-Pro bond is in the trans conformation. The PPIase catalyzes the conversion of the cis isomer, which is inactive with chymotrypsin, to the trans isomer, which is then rapidly cleaved. This cleavage releases the chromophore p-nitroaniline (pNA), and the rate of its appearance, measured spectrophotometrically, is proportional to the PPIase activity.
While other peptide substrates are more commonly used for determining the kinetic constants of PPIases, this compound has found utility as a substrate analogue and inhibitor in studies of cyclophilins, a major family of PPIases. iucr.orgresearchgate.net In this capacity, it helps researchers probe the active site and understand the structural requirements for substrate binding and inhibition. For instance, studies on Cyclophilin B (CyPB), a PPIase with a membrane-binding signal sequence, have used this compound as an inhibitory substrate analogue to investigate the enzyme's mechanism. iucr.orgresearchgate.net This demonstrates its value not just in measuring activity, but in dissecting the structural and mechanistic details of enzyme-ligand interactions.
Investigation of Substrate Conformation (cis/trans) and its Impact on Enzymatic Hydrolysis
The conformation of the Alanine-Proline bond within this compound is central to its use in enzymology. Structural studies using X-ray crystallography have provided direct insights into how this substrate interacts with PPIases.
In one key study, researchers determined the crystal structure of E. coli cyclophilin in a complex with this compound. kek.jp The analysis revealed that the substrate was bound within the enzyme's active site with the Ala-Pro peptide bond held in the cis conformation. kek.jp This finding provides a static snapshot that helps to clarify the steric and electronic environment of the active site that accommodates the cis isomer.
Conversely, other crystallographic analyses of Cyclophilin B complexed with this compound found that the peptide binds in a distorted trans-form. iucr.orgresearchgate.net Specifically, the Ala-Pro bond was distorted by over -35° from the typical planar trans-conformation. iucr.orgresearchgate.net The researchers noted this distortion was in the counter-direction of the rotation required to achieve the cis form, suggesting the enzyme can interact with and stabilize distorted trans-proline-containing molecules for physiological purposes beyond simple isomerization. iucr.orgresearchgate.net
These studies highlight how this compound serves as a critical probe for understanding the conformational dynamics of enzyme-substrate interactions. The ability to observe it in both cis and distorted trans states when bound to different but related enzymes provides invaluable information on the catalytic mechanisms of PPIases.
While its primary use in this context is for PPIase research, the enzymatic hydrolysis of this compound has also been quantified for other proteases, providing comparative data on substrate specificity.
| Substrate | Relative Activity (%) |
|---|---|
| Suc-Ala-Ala-Ala-pNA | 100 |
| This compound | 134 |
| Glt-Ala-Ala-Pro-Leu-pNA | 0.4 |
| Suc(OMe)-Ala-Ala-Pro-Val-MCA | 1.9 |
In a study on the plant serine protease cucumisin, the catalytic efficiency (kcat/Km) for this compound was found to be 30 times greater than that for the substrate Suc-Ala-Ala-Ala-pNA, demonstrating a clear preference for the Pro-Ala sequence in that particular enzyme. researchgate.net
| Enzyme | Observed Substrate Conformation | Reference |
|---|---|---|
| E. coli Cyclophilin | cis | kek.jp |
| Cyclophilin B (K187T mutant) | Distorted trans | iucr.orgresearchgate.net |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | Succinyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide |
| pNA | para-nitroaniline |
| Suc-Ala-Ala-Ala-pNA | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide |
| Glt-Ala-Ala-Pro-Leu-pNA | Glutaryl-L-alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide |
| Suc(OMe)-Ala-Ala-Pro-Val-MCA | Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-(7-methoxycoumarin-4-yl)acetyl |
| α-chymotrypsin | alpha-chymotrypsin |
Advanced Experimental Methodologies Employing Suc Ala Pro Ala Pna
Integration of Suc-Ala-Pro-Ala-pNA Assays with Automated High-Throughput Platforms
The chromogenic nature of this compound makes it highly suitable for high-throughput screening (HTS) assays, particularly for the discovery of novel protease inhibitors. chemimpex.com The simplicity of the assay, which involves measuring the rate of color change, allows for rapid and automated analysis of large compound libraries.
Detailed Research Findings: The core principle of these HTS assays involves the enzymatic reaction being conducted in multi-well plates (e.g., 96-well or 384-well formats). Automated liquid handling systems dispense the enzyme, the this compound substrate, and the test compounds into the wells. A microplate reader then measures the absorbance at or near 410 nm over time. nih.gov A decrease in the rate of pNA release compared to a control without an inhibitor indicates that the test compound has inhibitory activity.
While research often details HTS with analogous p-nitroanilide substrates like Suc-Ala-Ala-Pro-Phe-pNA or fluorometric substrates, the underlying methodology is directly applicable. chemimpex.comrsc.org For instance, the development of screening platforms for neutrophil elastase inhibitors often relies on this principle. rsc.org The possibility of immobilizing such substrates in 96-well plates provides a direct pathway for developing HTS platforms for biological sample analysis and inhibitor screening. rsc.org The high water solubility of this compound is a significant advantage in these automated systems, as it avoids the need for co-solvents like dioxane, which can introduce artifacts and are less compatible with some automated platforms. nih.gov
Utilization of this compound in Chromatographic-Based Kinetic Measurements (e.g., HPLC)
While spectrophotometry is the standard method for assays using this compound, High-Performance Liquid Chromatography (HPLC) offers a powerful, complementary technique for more complex kinetic investigations. A notable application is in competitive substrate kinetic assays, where the enzyme's activity on multiple substrates is monitored simultaneously.
Detailed Research Findings: In a study comparing the activity of bacterial prolyl endopeptidases on a gluten-derived peptide (PQPQLPYPQPQLP) and this compound, researchers employed a dual-detection method. nih.gov The reaction mixture contained both the gluten peptide and this compound as competing substrates for the enzyme. nih.gov The rate of consumption of this compound was measured conventionally by monitoring the increase in absorbance at 410 nm. nih.gov Concurrently, the rate of disappearance of the primary substrate, PQPQLPYPQPQLP, was precisely measured by HPLC. nih.govnih.gov
This advanced methodology allowed for the direct determination of the enzyme's kinetic specificity (kcat/KM) for the non-chromogenic gluten peptide relative to the known kinetics of the reference substrate, this compound. nih.gov The HPLC system, equipped with a C18 reverse-phase column and a UV detector set to 215 nm, separated the substrate from its cleavage products over a 30-minute gradient, enabling accurate quantification. nih.gov This integrated approach is particularly valuable for characterizing enzyme specificity towards natural, non-chromogenic substrates, providing a much deeper insight than would be possible with a simple spectrophotometric assay alone. nih.govnih.gov
Development of Immobilized this compound Substrate Systems for Biosensor Applications
Immobilizing this compound onto solid supports is a key strategy in the development of biosensors for detecting protease activity, particularly for point-of-care diagnostics. ingentaconnect.comresearchgate.net Attaching the substrate to a matrix like cellulose (B213188) creates a sensor that can generate a localized colorimetric signal in the presence of the target enzyme, such as human neutrophil elastase (HNE), a biomarker in chronic wounds. ingentaconnect.comresearchgate.net
Detailed Research Findings: Researchers have successfully created HNE biosensors by covalently attaching this compound to derivatized cellulose. ingentaconnect.comresearchgate.net In one method, the aminopropyloxy-ether of cellulose (Cell-AP) was reacted with the succinyl carboxylate group of the substrate, forming a stable amide bond. ingentaconnect.comresearchgate.net This creates a solid-phase sensor where the peptide is anchored to the cellulose matrix. When this sensor is exposed to a solution containing HNE, the enzyme cleaves the substrate, releasing p-nitroaniline and generating a visible color change on the cellulose support. ingentaconnect.com
Studies have compared the performance of immobilized this compound with its analog, Suc-Ala-Ala-Pro-Val-pNA. The rate of hydrolysis for the immobilized this compound was found to be faster, providing a more rapid detection signal. ingentaconnect.comresearchgate.net Visual detection of elastase activity was optimal within 2-4 minutes for the Ala-containing substrate, compared to 15-60 minutes for the Val-containing analog. ingentaconnect.comresearchgate.net This demonstrates how the specific peptide sequence influences the performance of the final biosensor. These immobilized systems can detect HNE levels in the range of 5.0 x 10⁻³ to 6.0 units per mL, which is relevant for clinical applications like monitoring wound healing. researchgate.net The development extends to nanocellulose materials, which offer a high surface area for greater peptide loading and potentially enhanced sensor sensitivity. researchgate.netclinmedjournals.org
Prospective Research Avenues and Translational Potential of Suc Ala Pro Ala Pna
Design of Next-Generation Suc-Ala-Pro-Ala-pNA Analogs for Enhanced Selectivity and Sensitivity
The core structure of this compound provides a versatile scaffold for designing next-generation substrates with improved characteristics. The primary strategy for creating analogs involves modifying the peptide sequence to enhance affinity and specificity for target proteases. tandfonline.com Research has demonstrated that altering the amino acid at the P1 position (the residue adjacent to the p-nitroanilide group) can dramatically shift the substrate's selectivity towards different enzymes. nih.gov
For instance, while the small, neutral alanine (B10760859) at the P1 position in this compound is suboptimal for some enzymes, replacing it with other residues has led to the development of highly specific substrates for various proteases. This principle of modifying the peptide sequence to mimic the enzyme's natural substrate is a cornerstone of designing more sensitive and selective assays. tandfonline.com
Key design considerations for future analogs include:
P1 Residue Variation: Systematic substitution at the P1 position with a library of natural and non-proteinogenic amino acids can identify substrates with high selectivity for specific proteases, including those with overlapping specificities like chymotrypsin (B1334515) and cathepsin G. tandfonline.com For example, a valine residue at P1 (Suc-Ala-Ala-Pro-Val-pNA) is preferred by elastase, whereas a phenylalanine (Suc-Ala-Ala-Pro-Phe-pNA) is favored by chymotrypsin-like enzymes. nih.govjmb.or.kr
Extended Peptide Sequences: Extending the peptide chain beyond the tetrapeptide structure can engage additional affinity sites (subsites) on the enzyme surface, further increasing both sensitivity and selectivity. tandfonline.com
Chemical Modifications: Introducing modifications such as a succinyl group enhances water solubility and substrate stability, making the analogs more suitable for diverse experimental conditions. vulcanchem.comglpbio.com
| Suc-Ala-Pro-X-pNA Analog | Primary Target Enzyme(s) | Significance of P1 Residue (X) |
|---|---|---|
| Suc-Ala-Pro-Ala-pNA | Elastase | Small, neutral residue; serves as a baseline substrate. peptanova.de |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G, Chymase, Cyclophilin | Large, aromatic residue; highly sensitive for chymotrypsin-like proteases. glpbio.combachem.com |
| Suc-Ala-Ala-Pro-Val-pNA | Elastase | Hydrophobic residue; targets proteases with a preference for valine. nih.govnetascientific.com |
| Suc-Ala-Ala-Pro-Leu-pNA | Chymotrypsin-like proteases, Elastase | Hydrophobic residue; used to characterize various proteases. nih.govbiosynth.com |
| Suc-Ala-Ala-Pro-Lys-pNA | Serine Proteases (Trypsin-like) | Positively charged residue; targets enzymes that cleave after basic amino acids. nih.govchemimpex.com |
| Suc-Ala-Ala-Pro-Met-pNA | Serine Proteases (e.g., Elastase, Trypsin) | Used to characterize enzyme specificity and kinetics. |
Exploration of this compound in Novel Biological Contexts and Disease Models
The utility of this compound and its analogs extends beyond routine enzyme characterization into more complex biological systems and disease models. These substrates are instrumental in elucidating the roles of specific proteases in various pathophysiological processes.
Future research can leverage these tools to investigate:
Inflammatory Diseases: Substrates for neutrophil elastase, such as Suc-Ala-Ala-Pro-Val-pNA, are widely used to quantify enzyme activity as a marker in inflammatory lung diseases like cystic fibrosis. nih.gov Similar approaches can be applied to other inflammatory conditions where specific proteases are implicated.
Cancer Progression: Proteases play critical roles in tumor growth and metastasis. Chromogenic substrates can be used in assays to screen for protease inhibitors that could serve as anti-cancer agents or to detect biomarker activity in patient samples. ontosight.ai
Neurodegenerative Diseases: Prolyl endopeptidases (PEPs) are linked to neurodegenerative disorders like Parkinson's and Alzheimer's disease. medchemexpress.comresearchgate.net Substrates such as Suc-Ala-Pro-pNA are used to measure PEP activity and to screen for inhibitors, offering a potential therapeutic avenue. medchemexpress.comresearchgate.netnih.gov
Infectious Diseases: Pathogens often secrete proteases as virulence factors. For example, an extracellular serine protease from the fungus Monacrosporium cystosporium, which can infect nematodes, was characterized using substrates including Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Leu-pNA. jmb.or.kr Such substrates can be used to identify inhibitors that could function as novel anti-infective agents.
Computational Approaches for Predicting this compound Enzyme Interactions and Catalysis
Computational modeling has become an indispensable tool for understanding and predicting the interactions between peptide substrates and enzymes at a molecular level. bakerlab.org Molecular dynamics (MD) simulations, docking studies, and quantum mechanical (QM) methods provide detailed insights into the structural and energetic basis of enzyme catalysis and specificity. ucsb.eduresearchgate.net
Prospective computational research avenues include:
Predicting Substrate Specificity: Computational methods can predict how mutations in a substrate, such as altering the P1 residue in this compound, will affect its binding affinity and hydrolysis rate by a given protease. This allows for the rational design of highly selective substrates in silico before their chemical synthesis. diva-portal.org
Elucidating Catalytic Mechanisms: MD simulations can model the entire catalytic process, from initial substrate binding to the transition state and final product release. ucsb.eduresearchgate.net For example, simulations of cyclophilin with a tetrapeptide substrate revealed the crucial roles of specific active site residues, like Arg55 and Asn102, in stabilizing the twisted amide bond of the proline residue during isomerization. ucsb.edu
Virtual Screening for Inhibitors: Once a reliable model of the enzyme-substrate complex is established, it can be used for virtual high-throughput screening of small molecule libraries to identify potential inhibitors that block substrate binding or catalysis. netascientific.com
Enzyme Redesign: Computational enzyme design aims to alter the substrate specificity of existing enzymes. bakerlab.org By modeling mutations in the enzyme's active site, researchers can engineer novel proteases that efficiently cleave specific substrates like this compound or its derivatives, creating custom biocatalysts.
A study on porcine pancreatic elastase (PPE) used computational techniques to analyze the hydrolysis of a Suc-AAA-pNA substrate, revealing key interactions with catalytic triad (B1167595) residues and providing a basis for understanding inhibition mechanisms. researchgate.net Such approaches can be readily applied to this compound to dissect its interaction with various elastases and other proteases.
Broader Implications of this compound Research for Protease Biology and Drug Development
Research centered on this compound and its extensive family of analogs has profound implications that reach beyond the study of a single molecule. These synthetic substrates are foundational tools that drive progress in fundamental protease biology and applied drug discovery. chemimpex.comnetascientific.comchemimpex.com
The broader impacts include:
Advancing Fundamental Protease Biology: These substrates enable detailed kinetic studies that are essential for understanding how proteases achieve their remarkable specificity and catalytic power. nih.govchemimpex.com By comparing the hydrolysis rates of a panel of substrates, researchers can map the substrate preferences of an enzyme's active site, revealing the molecular determinants of its biological function. nih.gov
Facilitating High-Throughput Screening: The colorimetric or fluorogenic nature of pNA- and AMC-based substrates makes them ideal for high-throughput screening (HTS) assays. nih.gov These assays are crucial in the early stages of drug discovery for rapidly identifying potential enzyme inhibitors from large chemical libraries. netascientific.com
Guiding Therapeutic Design: By providing a clear and quantifiable measure of enzyme activity, these substrates are used to evaluate the potency and selectivity of potential drug candidates. netascientific.comchemimpex.com This helps in the design of more effective and targeted therapies for diseases driven by aberrant protease activity.
Development of Diagnostics: The enzymatic reaction that cleaves this compound to release a colored product can be adapted for diagnostic purposes. chemimpex.comnetascientific.com Assays based on this principle can measure protease activity as a biomarker for early disease detection or for monitoring therapeutic response.
In essence, the study and application of simple synthetic substrates like this compound provide the critical link between basic enzymology and the development of novel therapeutics and diagnostics, underscoring their importance in modern biochemical and pharmaceutical research. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
